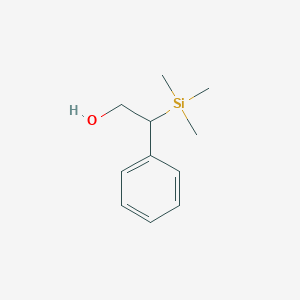

2-Phenyl-2-(trimethylsilyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-2-(trimethylsilyl)ethanol is a chemical compound with the molecular formula C11H18OSi . It has an average mass of 194.346 Da and a monoisotopic mass of 194.112686 Da .

Molecular Structure Analysis

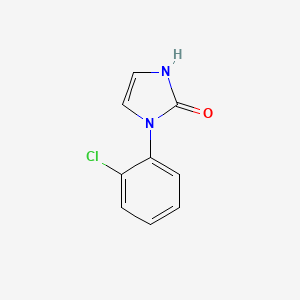

The molecular structure of this compound consists of a phenyl group (C6H5-) and a trimethylsilyl group (Si(CH3)3) attached to a carbon atom, which is also attached to a hydroxyl group (-OH), forming an ethanol structure .Chemical Reactions Analysis

2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups . It participates in reactions of Phenol and Acid Protection, Alcohol Protection, Hemiacetal Protection, Amine Protection, Enol Ether Synthesis, Carboxyrate Chemistry, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 194.346 Da and a monoisotopic mass of 194.112686 Da . The exact physical properties such as boiling point, density, etc., are not available in the search results.Scientific Research Applications

Chemical Synthesis

2-Phenyl-2-(trimethylsilyl)ethanol has been employed as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides, enabling the preparation of substituted phenols and phenols with sensitive functional groups under mild reaction conditions (Mullick et al., 2011). Additionally, it has been used in the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, showcasing its versatility in chemical transformations (Grecian et al., 2005).

Membrane Technology

In membrane technology, poly(1-phenyl-2-(p-trimethylsilyl)phenylacetylene), a polymer incorporating this compound, demonstrated preferential permeation of ethanol in ethanol/water pervaporation, indicating its potential in separation processes (Sakaguchi et al., 2002).

Controlled Release of Bioactives

This compound was used in the development of chitosan films for controlled release of bioactive compounds. Its inclusion complexes with cyclodextrins demonstrated effective retention and controlled release, highlighting its application in food technology and material science (Zarandona et al., 2020).

Environmental Applications

In the context of environmental applications, the use of this compound in catalytic processes for the green production of chemicals like 2-phenyl ethanol, an important chemical in perfumes and detergents, demonstrates its role in promoting eco-friendly synthesis routes (Yadav & Lawate, 2011).

Pharmaceutical Applications

In pharmaceutical research, fluorous (trimethylsilyl)ethanol has been explored as a reagent for carboxylic acid tagging and protection in peptide synthesis. This demonstrates its utility in the synthesis of peptides and modified peptides, an area of significant importance in drug development (Fustero et al., 2006).

Safety and Hazards

The safety data sheet for 2-Phenyl-2-(trimethylsilyl)ethanol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

2-Phenyl-2-(trimethylsilyl)ethanol is primarily used as a protecting reagent for carboxyl and phosphate groups . These groups are often found in various biochemical compounds, and protecting them can prevent unwanted reactions during chemical synthesis .

Mode of Action

The compound this compound interacts with its targets (carboxyl and phosphate groups) by forming a protective layer around them . This prevents these groups from participating in unwanted reactions during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of teoc-protected amines via alcoholysis of the corresponding isocyanates .

Result of Action

The primary result of the action of this compound is the successful protection of carboxyl and phosphate groups during chemical synthesis . This allows for more controlled and precise reactions, leading to the desired end products .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be kept away from sources of ignition, as it may form explosive mixtures with air .

properties

IUPAC Name |

2-phenyl-2-trimethylsilylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJTTYGVPSXCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CO)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)